2-Methylbutyl isothiocyanate

Description

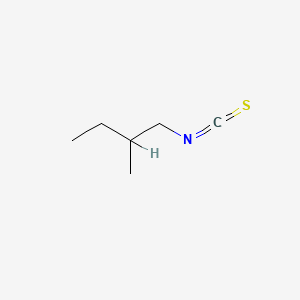

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-3-6(2)4-7-5-8/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWQGOSIKKPMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963164 | |

| Record name | 1-Isothiocyanato-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4404-51-7 | |

| Record name | 2-Methylbutyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004404517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isothiocyanato-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbutyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methylbutyl isothiocyanate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant biological activities of 2-Methylbutyl isothiocyanate. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related scientific disciplines.

Chemical Properties and Structure

This compound is an organosulfur compound belonging to the isothiocyanate family. These compounds are characterized by the presence of the -N=C=S functional group.

Structural Information

The structural details of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1-isothiocyanato-2-methylbutane[1] |

| Molecular Formula | C6H11NS[1][2] |

| SMILES | CCC(C)CN=C=S[1] |

| InChI | InChI=1S/C6H11NS/c1-3-6(2)4-7-5-8/h6H,3-4H2,1-2H3[1] |

| InChIKey | MKWQGOSIKKPMLW-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the following table.

| Property | Value | Source |

| Molecular Weight | 129.22 g/mol | [2] |

| Boiling Point | 84-86 °C at 15 mmHg | [3] |

| Melting Point | Not reported | |

| Density | 0.95 g/mL | [4] |

| Appearance | Colorless oil | [4] |

| Solubility | Information not available |

Experimental Protocols

Synthesis of this compound

Representative Protocol:

-

Formation of Dithiocarbamate Salt: To a stirred solution of 2-methylbutylamine in a suitable organic solvent (e.g., diethyl ether or dichloromethane), an equimolar amount of carbon disulfide is added dropwise at a low temperature (e.g., 0-5 °C). An appropriate base, such as triethylamine or sodium hydroxide, is then added to facilitate the formation of the dithiocarbamate salt. The reaction is typically stirred for several hours at room temperature.

-

Decomposition to Isothiocyanate: The intermediate dithiocarbamate salt is then treated with a desulfurizing agent. A variety of reagents can be used, including phosphorus oxychloride, tosyl chloride, or ethyl chloroformate. The reaction mixture is stirred until the conversion to this compound is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Analytical and Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak ([M]+) corresponding to its molecular weight. A characteristic fragmentation pattern for alkyl isothiocyanates involves the cleavage of the C-N bond, leading to the formation of a prominent ion at m/z 72, which corresponds to [CH2NCS]+.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a strong and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically in the range of 2140-2080 cm-1. Other expected absorptions include those for C-H stretching of the alkyl chain around 2960-2850 cm-1 and C-H bending vibrations around 1460-1370 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show signals corresponding to the different protons in the 2-methylbutyl group. The chemical shifts and splitting patterns will be consistent with the structure, showing signals for the methyl, methylene, and methine protons.

¹³C NMR: The carbon NMR spectrum will display signals for all six carbon atoms. Notably, the carbon of the isothiocyanate group (-N=C=S) often exhibits a broad or weak signal due to the quadrupolar relaxation of the adjacent nitrogen atom, a phenomenon described as "near-silence". The other carbon signals will appear in the aliphatic region of the spectrum.

Signaling Pathways and Biological Activity

While specific studies on the biological activity and modulation of signaling pathways by this compound are limited, extensive research on the broader class of isothiocyanates has elucidated several key mechanisms of action, particularly in the context of cancer chemoprevention and therapy.

Isothiocyanates are known to interact with multiple cellular targets and signaling pathways, including:

-

Nrf2 Signaling Pathway: Isothiocyanates are potent inducers of the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant and detoxification response. Activation of Nrf2 leads to the upregulation of phase II detoxification enzymes and antioxidant proteins, which can protect cells from carcinogenic insults.

-

NF-κB Signaling Pathway: Many isothiocyanates have been shown to inhibit the pro-inflammatory NF-κB signaling pathway. By suppressing NF-κB activation, isothiocyanates can reduce inflammation, a key factor in the development and progression of many chronic diseases, including cancer.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in regulating cell proliferation, differentiation, and apoptosis. Isothiocyanates can modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.

-

Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism, and it is frequently dysregulated in cancer. Some isothiocyanates have been reported to inhibit this pathway, contributing to their anti-proliferative effects.

Conclusion

This compound is a member of a well-studied class of compounds with significant biological activities. While specific data for this particular molecule is limited in some areas, the established chemical properties and the known mechanisms of action for isothiocyanates provide a strong foundation for its further investigation in drug discovery and development. This guide summarizes the current knowledge to aid researchers in their ongoing and future studies.

References

2-Methylbutyl Isothiocyanate: A Comprehensive Technical Guide on its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl isothiocyanate is a naturally occurring organosulfur compound belonging to the isothiocyanate family. These compounds are well-recognized for their pungent aroma and flavor, characteristic of many plants in the Brassicaceae family. Beyond their sensory attributes, isothiocyanates have garnered significant interest in the scientific community for their potential health benefits, including chemopreventive and antimicrobial properties. This technical guide provides an in-depth exploration of the natural sources of this compound and a detailed overview of its biosynthetic pathway, from its amino acid precursor to the final active compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in plants of the Brassicaceae family, where it exists as a hydrolysis product of its corresponding glucosinolate precursor, 2-methylbutylglucosinolate. Upon tissue damage, the enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells, comes into contact with 2-methylbutylglucosinolate, catalyzing its conversion into this compound.

While it is considered a minor volatile component, its presence has been reported in horseradish (Armoracia rusticana). Quantitative data for this compound is scarce in the literature; however, studies on the volatile composition of horseradish have quantified its structural isomer, 3-methylbutyl isothiocyanate, providing an indication of the potential concentration range for such branched-chain isothiocyanates in this plant.

Quantitative Data on a Structurally Related Isothiocyanate in Horseradish

The following table summarizes the quantitative data found for 3-methylbutyl isothiocyanate, a structural isomer of this compound, in horseradish roots. This data provides a valuable reference point for the potential abundance of branched-chain alkyl isothiocyanates in this plant species.

| Compound | Plant Species | Plant Part | Concentration Range (µg/g fresh weight) | Reference |

| 3-Methylbutyl isothiocyanate | Armoracia rusticana | Roots | 4.6672 - 17.1437 | [1][2] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the amino acid isoleucine. The overall pathway can be divided into two main stages: the formation of the precursor 2-methylbutylglucosinolate and its subsequent enzymatic hydrolysis to yield the active isothiocyanate.

Stage 1: Biosynthesis of 2-Methylbutylglucosinolate from Isoleucine

The formation of 2-methylbutylglucosinolate follows the general pathway for aliphatic glucosinolate biosynthesis. This pathway involves a series of enzymatic reactions that modify the initial amino acid precursor.

-

Conversion of Isoleucine to an Aldoxime: The first committed step is the conversion of L-isoleucine to the corresponding aldoxime, (Z)-2-methylbutanal oxime. This reaction is catalyzed by a cytochrome P450 enzyme belonging to the CYP79 family. Specifically, CYP79D2 has been shown to effectively metabolize isoleucine, making it a key enzyme in the biosynthesis of isoleucine-derived glucosinolates[3][4][5].

-

Formation of the Glucosinolate Core Structure: The aldoxime intermediate then undergoes a series of reactions to form the characteristic glucosinolate core structure. This involves the sequential action of several enzymes, including a C-S lyase, a glucosyltransferase, and a sulfotransferase, which add the thio-glucose and sulfate moieties. While the general enzyme families are known, the specific isozymes that preferentially act on branched-chain substrates derived from isoleucine are a subject of ongoing research.

The following diagram illustrates the biosynthetic pathway from isoleucine to 2-methylbutylglucosinolate.

Stage 2: Myrosinase-Catalyzed Hydrolysis

The final step in the formation of this compound is the hydrolysis of its glucosinolate precursor. This reaction is catalyzed by the enzyme myrosinase (a thioglucosidase), which is released upon damage to the plant tissue. Myrosinase cleaves the thioglucosidic bond in 2-methylbutylglucosinolate, leading to the formation of an unstable aglycone intermediate. This intermediate then spontaneously rearranges to form this compound.

The following diagram depicts the myrosinase-catalyzed hydrolysis of 2-methylbutylglucosinolate.

Experimental Protocols

The analysis of volatile isothiocyanates like this compound from plant matrices typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a particularly suitable technique for the extraction of volatile and semi-volatile compounds from complex samples.

Detailed Methodology for HS-SPME-GC-MS Analysis of this compound

This protocol is a synthesized methodology based on established procedures for the analysis of branched-chain isothiocyanates in Brassicaceae.

1. Sample Preparation:

-

Fresh plant material (e.g., horseradish roots) is thoroughly washed and pat dried.

-

A known weight of the plant material (e.g., 1-5 g) is finely grated or homogenized to ensure the release of myrosinase and subsequent hydrolysis of glucosinolates.

-

The homogenized sample is immediately transferred to a headspace vial (e.g., 20 mL).

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad range of analyte polarity.

-

Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is immediately inserted into the heated injection port of the GC-MS system for thermal desorption of the analytes (e.g., 250 °C for 2-5 minutes).

-

Gas Chromatography:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds, for example, starting at 40 °C, holding for 2 minutes, then ramping to 250 °C at a rate of 5-10 °C/min.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Range: Scanning from m/z 35 to 350.

-

Identification: Compound identification is based on comparison of the obtained mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing the retention index with literature values.

-

Quantification: For quantitative analysis, a calibration curve is prepared using a certified standard of this compound. An internal standard (e.g., a non-native isothiocyanate) can be added to the sample prior to extraction to improve accuracy and precision.

-

The following diagram outlines the experimental workflow for the analysis of this compound.

Conclusion

This compound, a branched-chain isothiocyanate derived from the amino acid isoleucine, is a natural constituent of certain Brassicaceae plants, notably horseradish. Its biosynthesis follows the well-established pathway for aliphatic glucosinolates, with key enzymatic steps catalyzed by members of the CYP79 and myrosinase families. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the extraction, identification, and quantification of this and other volatile isothiocyanates from complex plant matrices. Further research into the specific enzymes involved in the biosynthesis of branched-chain glucosinolates and a broader screening of plant species for the presence of this compound will undoubtedly contribute to a deeper understanding of its biological significance and potential applications in health and disease.

References

- 1. msdjournal.org [msdjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Engineering of Valine- and Isoleucine-Derived Glucosinolates in Arabidopsis Expressing CYP79D2 from Cassava - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Characterization of Arabidopsis CYP79C1 and CYP79C2 by Glucosinolate Pathway Engineering in Nicotiana benthamiana Shows Substrate Specificity Toward a Range of Aliphatic and Aromatic Amino Acids [frontiersin.org]

- 5. Metabolic engineering of valine- and isoleucine-derived glucosinolates in Arabidopsis expressing CYP79D2 from Cassava - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Glucosinolate Precursor to 2-Methylbutyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables. They are produced from the enzymatic hydrolysis of glucosinolates, which are sulfur-containing secondary metabolites. 2-Methylbutyl isothiocyanate, a compound of interest for its potential biological activities, is derived from its corresponding glucosinolate precursor. This technical guide provides a comprehensive overview of the biosynthesis of this precursor and its enzymatic conversion to this compound, including experimental protocols and quantitative data to support research and development in this area.

The Glucosinolate Precursor: (S)-2-Methylbutylglucosinolate

The direct precursor to this compound is (S)-2-Methylbutylglucosinolate . This glucosinolate is derived from the amino acid L-isoleucine. The structure of a general glucosinolate consists of a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain (R-group) derived from an amino acid. In the case of (S)-2-Methylbutylglucosinolate, the R-group is a 2-methylbutyl moiety.

Biosynthesis of (S)-2-Methylbutylglucosinolate

The biosynthesis of (S)-2-Methylbutylglucosinolate follows the general pathway for aliphatic glucosinolates, which can be divided into three main stages: side-chain elongation, formation of the core glucosinolate structure, and secondary modification of the side chain.[1]

Side-Chain Elongation of Isoleucine

The carbon backbone of the isoleucine side chain is elongated through a series of reactions analogous to the leucine biosynthesis pathway. This process involves a cycle of deamination, condensation with acetyl-CoA, isomerization, and oxidative decarboxylation, resulting in the addition of a methylene group to the side chain. The key enzymes in this stage are methylthioalkylmalate synthases (MAMs).[2][3]

Formation of the Core Glucosinolate Structure

The elongated amino acid is then converted into the core glucosinolate structure through a series of enzymatic reactions. This involves the conversion of the amino acid to an aldoxime, which is then further metabolized to a thiohydroximic acid. Subsequently, the thiohydroximic acid is S-glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase (UGT) to form a desulfoglucosinolate. The final step is the sulfation of the desulfoglucosinolate by a sulfotransferase to yield the mature glucosinolate.[1][4][5]

Side-Chain Modification

Following the formation of the core structure, the side chain can undergo further modifications, such as hydroxylation, oxidation, or acylation, to generate the diversity of naturally occurring glucosinolates. For (S)-2-Methylbutylglucosinolate, the primary side chain derived from the elongated isoleucine is typically not further modified.

The following diagram illustrates the biosynthetic pathway from isoleucine to (S)-2-Methylbutylglucosinolate.

Caption: Biosynthetic pathway of (S)-2-Methylbutylglucosinolate.

Enzymatic Conversion to this compound

The conversion of (S)-2-Methylbutylglucosinolate to this compound is catalyzed by the enzyme myrosinase (β-thioglucosidase glucohydrolase, EC 3.2.1.147).[6][7] In intact plant tissues, myrosinase is physically separated from glucosinolates. When the plant tissue is damaged (e.g., by chewing or cutting), myrosinase comes into contact with the glucosinolate, initiating the hydrolysis reaction.

The hydrolysis process involves the cleavage of the thioglucosidic bond, releasing glucose and an unstable aglycone intermediate. This aglycone then spontaneously undergoes a Lossen rearrangement to form the corresponding isothiocyanate.[8]

The following diagram illustrates the enzymatic hydrolysis of (S)-2-Methylbutylglucosinolate.

Caption: Enzymatic hydrolysis to this compound.

Experimental Protocols

Extraction of Myrosinase

A general protocol for the extraction of myrosinase from mustard seeds (a rich source of the enzyme) is as follows:

-

Homogenization: Grind mustard seeds to a fine powder.

-

Extraction: Suspend the powder in a cold extraction buffer (e.g., 20 mM MES buffer, pH 6.5, containing 1 mM EDTA and 1 mM DTT).

-

Clarification: Centrifuge the homogenate to pellet insoluble material.

-

Purification (Optional): The crude extract can be further purified using techniques such as ammonium sulfate precipitation and chromatography (e.g., ion-exchange or size-exclusion).

Enzymatic Hydrolysis of (S)-2-Methylbutylglucosinolate

A generalized protocol for the in vitro hydrolysis is provided below. Optimization of parameters such as pH, temperature, and enzyme concentration is recommended for specific applications.

-

Substrate Preparation: Dissolve a known amount of purified (S)-2-Methylbutylglucosinolate in a reaction buffer (e.g., 50 mM phosphate buffer, pH 6.5).

-

Enzyme Addition: Add a specific activity of myrosinase to the substrate solution to initiate the reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by heat inactivation of the myrosinase (e.g., boiling for 5 minutes) or by the addition of a solvent that denatures the enzyme.

-

Extraction of Isothiocyanate: Extract the this compound from the aqueous reaction mixture using an organic solvent such as dichloromethane or ethyl acetate.[9]

-

Analysis: Analyze the organic extract for the presence and quantity of this compound using techniques like GC-MS or HPLC-MS.

The following diagram outlines the experimental workflow for the enzymatic hydrolysis.

Caption: Experimental workflow for hydrolysis and analysis.

Quantitative Data

Table 1: Factors Influencing Myrosinase Activity and Isothiocyanate Yield

| Parameter | Optimal Range/Condition | Effect on Reaction |

| pH | 5.0 - 7.0 | Myrosinase activity is pH-dependent, with optimal activity typically in the slightly acidic to neutral range.[8] |

| Temperature | 30 - 60 °C | Reaction rate increases with temperature up to an optimum, after which enzyme denaturation occurs. |

| Ascorbic Acid | Presence | Can act as a cofactor for myrosinase, enhancing its activity. |

| Fe2+ Ions | Absence | Can promote the formation of nitriles instead of isothiocyanates.[11] |

Table 2: Kinetic Parameters of Myrosinase with Aliphatic Glucosinolates (Representative Data)

While specific data for (S)-2-Methylbutylglucosinolate is limited, the following table presents representative kinetic parameters for myrosinase with other aliphatic glucosinolates to provide a comparative context. These values can vary depending on the source of the myrosinase and the specific reaction conditions.

| Glucosinolate Substrate | Myrosinase Source | Km (mM) | Vmax (µmol/min/mg protein) |

| Sinigrin (Allylglucosinolate) | Sinapis alba | 0.1 - 0.5 | 100 - 300 |

| Glucoraphanin | Broccoli | 0.3 - 1.0 | 50 - 150 |

Note: These values are approximate and compiled from various literature sources for illustrative purposes.

Conclusion

This technical guide has provided a detailed overview of the glucosinolate precursor to this compound, its biosynthesis from isoleucine, and its enzymatic conversion. The provided diagrams and experimental protocols offer a framework for researchers and drug development professionals to further investigate this compound and its potential applications. While specific quantitative data for the hydrolysis of (S)-2-Methylbutylglucosinolate remains an area for future research, the principles and data from related compounds offer valuable guidance. Further studies are warranted to fully characterize the kinetics of this specific conversion and to explore the biological activities of this compound.

References

- 1. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucosinolate and Amino Acid Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis enzyme methylthioalkylmalate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and metabolic engineering of glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Studies of Aliphatic Glucosinolate Chain-Elongation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Myrosinase-dependent and -independent formation and control of isothiocyanate products of glucosinolate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Antimicrobial Spectrum of Isothiocyanates with a Focus on 2-Methylbutyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds renowned for their broad-spectrum antimicrobial properties. While significant research has been conducted on various ITCs, a comprehensive antimicrobial profile for 2-Methylbutyl isothiocyanate remains largely undocumented in publicly available scientific literature. This guide provides a detailed overview of the known antimicrobial activities within the isothiocyanate family, offering a foundational understanding that can inform future research into this compound and other related compounds. We will explore the antimicrobial spectrum, mechanisms of action, and experimental methodologies used to evaluate these potent natural products.

Introduction to Isothiocyanates and Their Antimicrobial Potential

Antimicrobial Spectrum of Representative Isothiocyanates

The antimicrobial activity of isothiocyanates has been demonstrated against a wide array of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. The efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Below are tables summarizing the reported MIC values for several well-studied isothiocyanates against a selection of microorganisms.

Table 1: Antibacterial Spectrum of Common Isothiocyanates (MIC in µg/mL)

| Bacterium | Allyl Isothiocyanate (AITC) | Benzyl Isothiocyanate (BITC) | Phenethyl Isothiocyanate (PEITC) | Sulforaphane | Reference |

| Escherichia coli | 100 | 70 | 100 | - | [1] |

| Pseudomonas aeruginosa | 100 | - | 100 | - | [1] |

| Staphylococcus aureus | 100 | 2.9 - 110 | 100 | - | [1][2] |

| Listeria monocytogenes | 100 | - | 100 | - | [1] |

| Campylobacter jejuni | 50 - 200 | 1.25 - 5 | - | - | [3] |

| Helicobacter pylori | - | - | - | 2 (median) | [4] |

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Table 2: Antifungal Spectrum of Common Isothiocyanates (MIC)

Due to a lack of specific MIC values in the immediate search results, a descriptive summary of antifungal activity is provided. Isothiocyanates have demonstrated significant antifungal activity against a variety of pathogenic and spoilage fungi. For instance, butyl isothiocyanate has been shown to inhibit the planktonic growth of Candida albicans at a concentration of 17.36 mM.[5] Aromatic isothiocyanates are generally reported to be more potent antimicrobial agents than aliphatic ones.[6]

Experimental Protocols for Determining Antimicrobial Activity

The following sections outline the standard methodologies employed to ascertain the antimicrobial efficacy of compounds like isothiocyanates.

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of an isothiocyanate that inhibits the visible growth of a microorganism.

Materials:

-

Test isothiocyanate (e.g., this compound)

-

Microbial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Isothiocyanate Stock Solution: Dissolve the isothiocyanate in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution of the isothiocyanate stock solution in the appropriate broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted isothiocyanate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the isothiocyanate at which there is no visible growth (i.e., the well remains clear). This can be confirmed by measuring the optical density at 600 nm.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the MBC or MFC can be ascertained to understand if the compound is microbicidal or microbistatic.

Objective: To determine the lowest concentration of an isothiocyanate that kills 99.9% of the initial microbial inoculum.

Procedure:

-

Subculturing: Take an aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: Incubate the agar plates under conditions suitable for the growth of the test microorganism.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration of the isothiocyanate that results in no microbial growth on the agar plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Mechanism of Antimicrobial Action

The antimicrobial activity of isothiocyanates is attributed to their ability to interfere with multiple cellular targets, primarily through the reactivity of the electrophilic carbon atom in the -N=C=S group.

General Mechanisms:

-

Enzyme Inhibition: Isothiocyanates can react with sulfhydryl groups (-SH) of amino acids like cysteine in proteins, leading to the inactivation of essential enzymes involved in cellular respiration, metabolism, and cell wall synthesis.

-

Disruption of Cell Membranes: Some isothiocyanates can compromise the integrity of the microbial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[1]

-

Induction of Oxidative Stress: Isothiocyanates can induce the production of reactive oxygen species (ROS) within microbial cells, causing damage to DNA, proteins, and lipids.

-

Alteration of Gene Expression: These compounds can also modulate the expression of genes involved in virulence and survival.

Visualizing the General Antimicrobial Workflow

The following diagram illustrates a generalized workflow for assessing the antimicrobial properties of an isothiocyanate.

Caption: Generalized workflow for determining the antimicrobial spectrum of an isothiocyanate.

Conclusion and Future Directions

Isothiocyanates represent a promising class of natural antimicrobial agents with broad-spectrum activity. While substantial research has illuminated the antimicrobial potential of several key ITCs, a significant knowledge gap exists for this compound. The data and protocols presented in this guide for other isothiocyanates provide a solid framework for initiating a detailed investigation into the antimicrobial properties of this compound. Future research should focus on determining its MIC and MBC against a diverse panel of clinically relevant bacteria and fungi, elucidating its specific mechanisms of action, and exploring its potential for synergistic effects with existing antimicrobial drugs. Such studies will be crucial for unlocking the full therapeutic potential of this and other understudied isothiocyanates.

References

- 1. Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijmrhs.com [ijmrhs.com]

- 5. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Nematicidal Properties of 2-Methylbutyl Isothiocyanate Against Plant-Parasitic Nematodes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plant-parasitic nematodes represent a significant threat to global agriculture, causing substantial economic losses. The use of synthetic nematicides is facing increasing restrictions due to environmental and health concerns, necessitating the development of effective and safer alternatives. Isothiocyanates (ITCs), naturally occurring compounds found in cruciferous vegetables, have demonstrated potent nematicidal activity. This technical guide focuses on the nematicidal properties of a specific ITC, 2-Methylbutyl isothiocyanate, against plant-parasitic nematodes. While direct research on this compound is limited, this document consolidates available information and extrapolates from studies on structurally similar ITCs to provide a comprehensive overview of its potential efficacy, mechanism of action, and the experimental protocols for its evaluation.

Introduction to Isothiocyanates as Nematicides

Isothiocyanates are volatile and reactive compounds derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites in plants of the Brassicaceae family.[1] These compounds are known for their broad-spectrum biocidal activity, including against insects, fungi, and nematodes.[1][2] Their mode of action is generally attributed to their ability to act as electrophiles, reacting with sulfhydryl groups of amino acids in essential nematode enzymes, thereby disrupting cellular function and metabolism.[2] Several ITCs, such as allyl isothiocyanate (AITC) and benzyl isothiocyanate (BITC), have been extensively studied for their nematicidal effects against a range of plant-parasitic nematodes.[1][2] this compound is another such compound that has been investigated for its potential in pest control, including its nematicidal properties.[3]

Quantitative Nematicidal Activity of Isothiocyanates

Due to the limited availability of specific quantitative data for this compound, this section presents data from studies on other structurally related and well-researched isothiocyanates to provide a comparative context for its potential nematicidal efficacy. The data is summarized in the tables below.

Table 1: Nematicidal Activity of Various Isothiocyanates against Meloidogyne spp. (Root-Knot Nematodes)

| Isothiocyanate | Nematode Species | Exposure Time | LC50/EC50 Value | Reference |

| Allyl isothiocyanate | M. incognita | 72 h | 17.0 µg/mL (LC50) | [4] |

| Allyl isothiocyanate | M. javanica | 72 h | 2.76 µg/mL (LC50) | [2] |

| Benzyl isothiocyanate | M. incognita | 24 h | 1.9 ± 0.3 µg/ml (EC50) | [5] |

| 4-methylthio-3-butenyl isothiocyanate | M. incognita | 24 h | 1.3 ± 0.2 µg/ml (EC50) | [5] |

| 2-phenylethyl isothiocyanate | M. javanica | - | 0.03 µmol/ml (LC90) | [6] |

| Phenyl isothiocyanate | M. javanica | - | 0.35 µmol/ml (LC90) | [6] |

Table 2: Nematicidal Activity of Isothiocyanates against other Plant-Parasitic Nematodes

| Isothiocyanate | Nematode Species | Exposure Time | LC50/EC50 Value | Reference |

| Allyl isothiocyanate | Heterodera glycines | - | 14.9 µg/mL (LC50) | [4] |

| Allyl isothiocyanate | Pratylenchus penetrans | - | 20.3 µg/mL (LC50) | [4] |

| 3-methylbutyl tiglate (ester compound) | Bursaphelenchus xylophilus | 48 h | 0.0218 mg/mL (LC50) | [7][8] |

| isobutyl 2-methylbutanoate (ester compound) | Bursaphelenchus xylophilus | 48 h | 0.0284 mg/mL (LC50) | [7] |

Experimental Protocols

This section outlines a generalized methodology for assessing the nematicidal activity of isothiocyanates, based on protocols described in the cited literature.

Synthesis of this compound

This compound can be synthesized from the corresponding primary amine (2-methylbutylamine) through a "one-pot", two-step procedure.[9] The amine is first reacted with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate.[9] This intermediate is then treated with a desulfurating agent to yield the final isothiocyanate product.[9]

In Vitro Nematicidal Bioassay

This protocol is adapted from methodologies used for testing various isothiocyanates against Meloidogyne spp.[5][10]

-

Nematode Culture and Extraction:

-

Culture a susceptible host plant (e.g., tomato, Solanum lycopersicum) in sterilized soil.

-

Inoculate the host plant with a pure culture of the target plant-parasitic nematode (e.g., Meloidogyne incognita).

-

After a suitable incubation period (e.g., 40-60 days), extract second-stage juveniles (J2) from the infected roots using a modified Baermann funnel technique.

-

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dimethyl sulfoxide).

-

Create a dilution series of the stock solution in distilled water to achieve the desired final concentrations for the assay.

-

-

Bioassay Procedure:

-

Dispense a suspension of a known number of J2 (e.g., approximately 100) into each well of a 96-well microtiter plate.

-

Add the different concentrations of the this compound test solutions to the wells.

-

Include a negative control (solvent only) and a positive control (a known nematicide).

-

Incubate the plates at a constant temperature (e.g., 25°C).

-

-

Data Collection and Analysis:

-

After a predetermined exposure time (e.g., 24, 48, and 72 hours), observe the nematodes under a microscope.

-

Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle).

-

Calculate the percentage of mortality for each concentration.

-

Determine the LC50 or EC50 value using probit analysis or other suitable statistical methods.

-

Mechanism of Action and Signaling Pathways

The nematicidal action of isothiocyanates is multifaceted. The primary mechanism is believed to be the non-specific alkylation of sulfhydryl and amino groups in essential proteins, leading to enzyme inhibition and disruption of cellular processes.[2] More specific mechanisms involve the induction of oxidative stress and the modulation of key signaling pathways.

Induction of Oxidative Stress

Isothiocyanates can induce the production of reactive oxygen species (ROS) in nematodes, leading to cellular damage and apoptosis.[11] This oxidative stress can disrupt mitochondrial function and trigger programmed cell death pathways.[11]

SKN-1/Nrf2 Signaling Pathway

In the model organism Caenorhabditis elegans, isothiocyanates have been shown to activate the SKN-1/Nrf2 pathway. This pathway is a master regulator of the antioxidant and detoxification response. While activation of this pathway can be protective at low concentrations, overstimulation by higher, toxic concentrations of ITCs can lead to detrimental effects.

Figure 1: Proposed activation of the SKN-1/Nrf2 pathway by this compound.

DAF-16/FOXO (Insulin-like Signaling) Pathway

The insulin-like signaling pathway, which involves the DAF-16/FOXO transcription factor, is another key pathway that can be modulated by isothiocyanates in C. elegans. This pathway is involved in stress resistance and longevity. Disruption of this pathway can impact the nematode's ability to cope with environmental stressors, including chemical insults from nematicides.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate a typical workflow for the evaluation of this compound as a nematicide and the logical relationship of its proposed mechanism of action.

Figure 2: A generalized experimental workflow for evaluating the nematicidal activity of this compound.

Figure 3: Logical relationship of the proposed nematicidal mechanism of action for this compound.

Conclusion and Future Directions

While specific data on the nematicidal properties of this compound is not yet widely available, the extensive research on other isothiocyanates strongly suggests its potential as an effective nematicide. The information and protocols presented in this guide provide a solid foundation for researchers to design and conduct studies to elucidate the specific efficacy and mechanism of action of this compound against key plant-parasitic nematodes. Future research should focus on determining the LC50/EC50 values of this compound against a broader range of nematode species, investigating its effects on different nematode life stages, and exploring its efficacy in soil and in planta. A deeper understanding of its interaction with specific molecular targets and signaling pathways in nematodes will be crucial for its development as a next-generation, environmentally-benign nematicide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Nematicidal Effect of Raphasatin from Raphanus Sativus Against Meloidogyne Incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensitivity of Meloidogyne javanica and Tylenchulus semipenetrans to Isothiocyanates in Laboratory Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nematicidal activity of natural ester compounds and their analogues against pine wood nematode, Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent [mdpi.com]

- 10. Nematicidal activity of allylisothiocyanate from horseradish (Armoracia rusticana) roots against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. redalyc.org [redalyc.org]

2-Methylbutyl Isothiocyanate: A Technical Guide to its Potential as a Bio-based Pesticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyl isothiocyanate, a naturally occurring organosulfur compound, presents a promising avenue for the development of novel, bio-based pesticides.[1][2] Isothiocyanates, in general, are recognized for their potent insecticidal and nematicidal properties, acting as effective fumigants in soil applications due to their volatility and reactivity.[1][2] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and putative mechanisms of action. While specific quantitative efficacy and toxicological data for this compound are limited in publicly available literature, this document compiles analogous data from structurally similar isothiocyanates to illustrate its potential. Furthermore, detailed experimental protocols for efficacy and safety evaluation are provided, alongside visualizations of key biological pathways, to support further research and development in this area.

Introduction

The increasing demand for sustainable agricultural practices has spurred research into bio-based alternatives to synthetic pesticides.[3] Bio-pesticides, derived from natural sources such as plants, bacteria, and minerals, generally exhibit greater target specificity and biodegradability, posing fewer risks to non-target organisms and the environment. Isothiocyanates (ITCs), the compounds responsible for the pungent flavor of cruciferous vegetables like mustard and horseradish, are a well-established class of plant-derived defense chemicals with demonstrated antimicrobial, insecticidal, and nematicidal activities.[2][4][5] this compound is one such compound, noted for its potential application as a bio-based pesticide.[1][2] This guide aims to provide a detailed technical resource for researchers and professionals interested in the evaluation and development of this compound as a viable pest management agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for formulation development and environmental fate assessment.

| Property | Value | Reference |

| CAS Number | 4404-51-7 | [6] |

| Molecular Formula | C6H11NS | [6] |

| Molecular Weight | 129.23 g/mol | [6] |

| Appearance | Colorless to pale-yellow oily liquid | Inferred from similar compounds |

| Odor | Pungent, reminiscent of horseradish or mustard | [1][2] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water, soluble in organic solvents | Inferred from similar compounds |

| Vapor Pressure | Expected to be volatile | [1][2] |

Synthesis of this compound

This compound can be synthesized from its corresponding primary amine, 2-methylbutylamine. A general and facile method involves the decomposition of a dithiocarbamate salt formed in situ. This approach avoids the use of highly toxic reagents like thiophosgene.

General Synthetic Pathway

Pesticidal Activity (Based on Analogous Isothiocyanates)

While specific efficacy data for this compound is scarce, studies on other branched-chain and short-chain alkyl isothiocyanates demonstrate significant nematicidal and insecticidal activity. This data is presented to illustrate the potential of this class of compounds.

Nematicidal Activity

| Compound | Target Nematode | Bioassay Type | Efficacy (LC50/EC50) | Exposure Time | Reference |

| sec-Butyl Isothiocyanate | Meloidogyne enterolobii | In vitro (J2 mortality) | 1.087 µg/mL | 24 h | [7] |

| sec-Butyl Isothiocyanate | Meloidogyne enterolobii | In vitro (J2 mortality) | 0.04 µg/mL | 48 h | [7] |

| Allyl Isothiocyanate | Meloidogyne javanica | In vitro (J2 mortality) | 2.76 µg/mL | 72 h | [8] |

| 4-Methylthio-3-butenyl ITC | Meloidogyne incognita | In vitro (J2 paralysis) | 1.3 µg/mL | 24 h | [9] |

| Benzyl Isothiocyanate | Meloidogyne incognita | In vitro (J2 paralysis) | 1.9 µg/mL | 24 h | [9] |

| 4-Methylthiobutyl ITC | Meloidogyne incognita | In vitro (J2 paralysis) | 3.2 µg/mL | 24 h | [9] |

Insecticidal Activity

| Compound | Target Insect | Bioassay Type | Efficacy (LC50/LD50) | Exposure Time | Reference |

| Allyl Isothiocyanate | Sitophilus zeamais | Fumigation | 3 µg/mL (100% mortality) | 72 h | [10] |

| Allyl Isothiocyanate | Rhizopertha dominica | Fumigation | 3 µg/mL (100% mortality) | 72 h | [10] |

| Allyl Isothiocyanate | Tribolium ferrugineum | Fumigation | 3 µg/mL (100% mortality) | 72 h | [10] |

| Allyl Isothiocyanate | Liposcelis entomophila | Fumigation | 3 µg/mL (100% mortality) | 72 h | [10] |

Mechanism of Action

The pesticidal activity of isothiocyanates is attributed to their electrophilic nature, allowing them to react with nucleophilic groups in biological macromolecules. The primary proposed mechanisms include enzymatic inhibition and induction of oxidative stress.

General Mechanism of Action Pathway

References

- 1. WO2023133494A2 - Produits d'isothiocyanate à base d'huile et processus de préparation de produits d'isothiocyanate à base d'huile - Google Patents [patents.google.com]

- 2. This compound [myskinrecipes.com]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H11NS | CID 138225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bioassay-Guided Isolation of Nematicidal Artemisinic Acid and Dihydroartemisinic Acid from Artemisia annua L. and Evaluation of Their Activity against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thepab.org [thepab.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

In-Planta Function of 2-Methylbutyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) are a class of plant secondary metabolites renowned for their roles in plant defense and their potential applications in agriculture and medicine. This technical guide provides an in-depth exploration of the in-planta function of a specific branched-chain aliphatic isothiocyanate, 2-Methylbutyl isothiocyanate. While research on this particular compound is less extensive than for other ITCs like sulforaphane or allyl isothiocyanate, this document synthesizes the current understanding of its biosynthesis, putative physiological roles, and the signaling pathways it likely influences within the plant. This guide also presents detailed experimental protocols for the analysis of this compound and visualizes key metabolic and signaling pathways using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates, a group of sulfur-rich secondary metabolites characteristic of the order Brassicales[1][2][3][4][5][6]. Upon tissue damage, for instance by herbivore feeding or pathogen attack, the compartmentalized glucosinolates come into contact with the enzyme myrosinase, initiating the "mustard oil bomb" defense mechanism[7]. This reaction releases a variety of bioactive compounds, with isothiocyanates being a major product known for their toxicity to a broad range of organisms[7][8].

This compound is a branched-chain aliphatic isothiocyanate. While its presence has been reported in plants like Thulinella chrysantha, detailed studies on its specific in-planta functions are limited[7]. This guide extrapolates from the broader knowledge of aliphatic and branched-chain glucosinolate-derived isothiocyanates to provide a comprehensive overview of its likely roles in plant biology.

Biosynthesis of this compound

The biosynthesis of this compound begins with the synthesis of its precursor, 2-methylbutyl glucosinolate. This process is a part of the general aliphatic glucosinolate biosynthetic pathway, which involves three main stages: chain elongation of a precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain[4].

Chain Elongation of the Precursor Amino Acid

For branched-chain glucosinolates like 2-methylbutyl glucosinolate, the precursor amino acid is typically a branched-chain amino acid such as isoleucine or leucine. The pathway involves a series of condensation and decarboxylation reactions that extend the carbon chain of the amino acid. Key enzymes in this process include branched-chain aminotransferases (BCATs) and methylthioalkylmalate synthases (MAMs)[9].

Formation of the Glucosinolate Core Structure

The chain-elongated amino acid is then converted into the core glucosinolate structure through a series of enzymatic steps involving cytochromes P450 (CYP79 and CYP83 families), a C-S lyase, a glucosyltransferase, and a sulfotransferase.

Hydrolysis to this compound

Upon tissue disruption, the stored 2-methylbutyl glucosinolate is hydrolyzed by myrosinase. This enzyme cleaves the thioglucosidic bond, leading to the formation of an unstable aglycone, which then spontaneously rearranges to form this compound[10][11][12].

Biosynthesis pathway of this compound.

In-Planta Physiological Functions

The primary in-planta function of isothiocyanates, including likely that of this compound, is defense against a wide array of biological threats.

Defense Against Herbivores

Isothiocyanates are potent toxins and feeding deterrents to many generalist herbivores. The release of these volatile compounds upon tissue damage acts as a direct chemical defense, reducing herbivory and protecting the plant from further damage[8][13].

Antimicrobial and Nematicidal Activity

This compound is reported to have nematicidal properties, making it a potential bio-based pesticide[14]. Isothiocyanates, in general, exhibit broad-spectrum antimicrobial activity, inhibiting the growth of pathogenic fungi and bacteria. This contributes to the plant's overall disease resistance.

Allelopathy

Volatile isothiocyanates released from plant tissues can also have allelopathic effects, inhibiting the germination and growth of neighboring plants. This can reduce competition for resources.

Signaling and Regulation

The production of glucosinolates is tightly regulated by a complex network of signaling pathways involving plant hormones and transcription factors. While specific signaling pathways triggered by this compound are not well-elucidated, it is likely involved in modulating general stress responses.

Regulation of Glucosinolate Biosynthesis

The biosynthesis of aliphatic glucosinolates is known to be regulated by a network of transcription factors, primarily from the MYB and MYC families. These transcription factors are, in turn, influenced by plant hormones such as jasmonic acid (JA) and salicylic acid (SA), which are key players in plant defense signaling. Abiotic stresses can also modulate glucosinolate levels[15].

Simplified signaling pathway regulating aliphatic glucosinolate biosynthesis.

Putative Signaling Roles of this compound

Exogenously applied isothiocyanates have been shown to induce a variety of responses in plants, including the production of reactive oxygen species (ROS), stomatal closure, and changes in gene expression related to stress and defense[16]. It is plausible that this compound, when released, could act as a signaling molecule to prime distal parts of the plant for an impending threat, although this requires experimental validation.

Quantitative Data

Specific quantitative data on the in-planta effects of this compound are scarce in the scientific literature. The following table summarizes general quantitative data for related isothiocyanates to provide a comparative context.

| Isothiocyanate | Organism | Effect | Concentration | Reference |

| Allyl isothiocyanate | Arabidopsis thaliana | Root growth inhibition | 50-1000 µM | [16] |

| Benzyl isothiocyanate | Arabidopsis thaliana | Root growth inhibition | >25 µM | [16] |

| 4-(methylthio)butyl isothiocyanate | Trichoplusia ni (Cabbage looper) | Reduced larval weight | 1-3 µmol/g diet | [17] |

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue by GC-MS

This protocol outlines a general method for the extraction and analysis of volatile isothiocyanates from plant material, which can be adapted for this compound.

Workflow Diagram:

Workflow for the extraction and GC-MS analysis of isothiocyanates.

Methodology:

-

Sample Preparation: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic activity. Lyophilize the tissue and grind to a fine powder.

-

Extraction: To approximately 100 mg of powdered tissue, add 1 mL of dichloromethane (DCM) and an internal standard (e.g., benzyl isothiocyanate, if not present in the sample). Vortex vigorously for 1 minute and then sonicate for 15 minutes in a water bath.

-

Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. Carefully transfer the lower organic phase to a new vial.

-

GC-MS Analysis: Inject an aliquot of the extract into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and a final hold for 5 minutes.

-

Mass Spectrometry: Operate in electron ionization (EI) mode with a scan range of m/z 40-300.

-

-

Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify the compound by comparing its peak area to that of the internal standard.

Conclusion and Future Directions

This compound, as a member of the isothiocyanate family, is presumed to play a significant role in the defense mechanisms of the plants that produce it. Its biosynthesis from a branched-chain amino acid precursor and subsequent release upon tissue damage positions it as a key player in direct chemical defense against herbivores and pathogens.

However, a significant knowledge gap exists regarding the specific in-planta functions, signaling pathways, and molecular targets of this compound. Future research should focus on:

-

Identifying the specific branched-chain glucosinolate precursor and the enzymes involved in its biosynthesis.

-

Conducting transcriptomic and proteomic studies on plants treated with this compound to elucidate the signaling pathways it triggers.

-

Performing detailed bioassays to quantify its effects on a range of herbivores and pathogens.

-

Investigating its potential allelopathic interactions and its role in mediating plant-plant communication.

A deeper understanding of the in-planta function of this compound will not only enhance our knowledge of plant defense strategies but may also open new avenues for the development of novel biopesticides and pharmaceuticals.

References

- 1. Isothiocyanates: translating the power of plants to people - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanates: Translating the Power of Plants to People - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C6H11NS | CID 138225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Glucosinolate Breakdown in Arabidopsis: Mechanism, Regulation and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound [myskinrecipes.com]

- 15. aua.gr [aua.gr]

- 16. Glucosinolate-Derived Isothiocyanates Inhibit Arabidopsis Growth and the Potency Depends on Their Side Chain Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

The Role of 2-Methylbutyl Isothiocyanate in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants have evolved a sophisticated arsenal of chemical defenses to deter herbivores and combat pathogens. Among these are glucosinolates, a class of secondary metabolites prevalent in the order Brassicales. Upon tissue damage, these compounds are hydrolyzed by the enzyme myrosinase in a process often referred to as the "mustard oil bomb," releasing a variety of bioactive molecules, including isothiocyanates (ITCs).[1] 2-Methylbutyl isothiocyanate, a branched-chain aliphatic isothiocyanate, is a volatile and pungent product of this defense system, derived from the hydrolysis of its corresponding glucosinolate, 2-methylbutylglucosinolate. This technical guide provides an in-depth exploration of the biosynthesis, mode of action, and analytical methodologies related to this compound and its role in plant defense mechanisms.

Biosynthesis of this compound

The biosynthesis of this compound begins with the formation of its precursor, 2-methylbutylglucosinolate. This process is a specialized branch of aliphatic glucosinolate biosynthesis, which utilizes amino acids as its starting point. In the case of branched-chain glucosinolates, such as 2-methylbutylglucosinolate, the precursor amino acid is typically isoleucine.[2][3]

The biosynthesis can be divided into three main stages:

-

Chain Elongation of the Precursor Amino Acid: The side chain of the amino acid is elongated through a recurring cycle of three enzymatic steps:

-

Formation of the Glucosinolate Core Structure: The elongated amino acid is converted into the characteristic glucosinolate core structure through a series of reactions involving cytochromes P450 (CYP79 and CYP83 families), C-S lyases, S-glucosyltransferases, and sulfotransferases.

-

Hydrolysis to this compound: Upon tissue damage, myrosinase hydrolyzes the thioglucoside bond of 2-methylbutylglucosinolate, leading to the formation of an unstable aglycone which then rearranges to release the volatile this compound.

References

- 1. Metabolic engineering of valine- and isoleucine-derived glucosinolates in Arabidopsis expressing CYP79D2 from Cassava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Arabidopsis Branched-Chain Aminotransferase 3 Functions in Both Amino Acid and Glucosinolate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Partial deficiency of isoleucine impairs root development and alters transcript levels of the genes involved in branched-chain amino acid and glucosinolate metabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 4404-51-7 physicochemical data

An In-depth Technical Guide to the Physicochemical Data of 2-Methylbutyl isothiocyanate (CAS Number: 4404-51-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for this compound, CAS number 4404-51-7. The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development. This document includes tabulated quantitative data, detailed experimental protocols for key physicochemical properties, and a logical workflow diagram for physicochemical characterization.

Chemical Identity

-

IUPAC Name: 1-isothiocyanato-2-methylbutane[1]

-

Synonyms: 2-Methyl-1-butyl isothiocyanate, this compound[2][3][4]

-

CAS Number: 4404-51-7

Physicochemical Data

The quantitative physicochemical data for this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Clear, light orange liquid | [5] |

| Odor | Mustard-like | [5] |

| Boiling Point | 84-86 °C @ 15 mmHg | |

| 84 °C | [6][7] | |

| Melting Point | No data available | |

| Density | 0.95 g/cm³ | [] |

| Refractive Index | 1.484 | [6][7] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [9] |

| Vapor Pressure | No data available | |

| Flash Point | No data available |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties.

Boiling Point Determination (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is employed.

Apparatus:

-

Thiele tube or a similar heating block apparatus

-

Thermometer

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Heating oil (if using a Thiele tube)

Procedure:

-

A small amount of the liquid sample (a few drops) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil or a heating block.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10]

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Density Determination of a Liquid

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Temperature probe

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.[11]

-

A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[11]

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

The temperature of the liquid is recorded as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material.

Apparatus:

-

Abbe refractometer

-

Light source (typically a sodium lamp)

-

Constant temperature water bath

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed and the light source is positioned.

-

While looking through the eyepiece, the controls are adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

The refractive index is read from the instrument's scale.

-

The temperature is controlled using the water bath and recorded, as the refractive index is temperature-dependent.

Solubility Determination (Qualitative)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer (optional)

-

Solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

-

A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected to determine if the solute has completely dissolved.

-

If the solute dissolves, it is recorded as "soluble." If it remains undissolved, it is recorded as "insoluble." If some dissolves, it may be recorded as "partially soluble" or "sparingly soluble."

-

This process is repeated with a range of different solvents to determine the solubility profile of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical substance.

Caption: Workflow for Physicochemical Characterization.

References

- 1. This compound | C6H11NS | CID 138225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. scbt.com [scbt.com]

- 4. This compound [myskinrecipes.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Methylbutyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core molecular information for 2-Methylbutyl isothiocyanate, a compound of interest in various research applications. The following sections detail its fundamental chemical properties.

Molecular Identity and Properties

This compound is a chemical compound with the IUPAC name 1-isothiocyanato-2-methylbutane.[][2][3] It is recognized for its distinct isothiocyanate functional group attached to a 2-methylbutyl chain.

Quantitative Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Source |

| Molecular Formula | C6H11NS | [][2][4][5] |

| Molecular Weight | 129.23 g/mol | [4] |

| CAS Registry Number | 4404-51-7 | [5][6] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of this compound are specific to the research context and are not detailed in this general guide. Researchers should refer to specific publications or established methodologies relevant to their application.

Logical Relationships

The following diagram illustrates the core logical relationship between the compound's name and its primary molecular identifiers.

Caption: Core molecular properties of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methylbutyl Isothiocyanate from Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 2-Methylbutyl isothiocyanate, a chiral alkyl isothiocyanate, serves as a valuable building block in the synthesis of various bioactive molecules and agrochemicals.[3] The synthesis of isothiocyanates from primary amines is a fundamental transformation in organic chemistry.[1][4] Historically, toxic reagents like thiophosgene were commonly used.[1][5] However, modern methods prioritize safety and efficiency, with the most prevalent approach involving the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is subsequently desulfurized to yield the desired isothiocyanate.[1][4][6]

This document provides detailed application notes and experimental protocols for two effective methods for the synthesis of this compound from 2-methylbutylamine, selected for their efficiency, safety, and ease of execution.

General Reaction Workflow

The synthesis of this compound from its corresponding primary amine, 2-methylbutylamine, generally follows a two-step, one-pot procedure. The amine is first reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.

Caption: General workflow for the synthesis of this compound.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for two selected methods for the synthesis of this compound. These methods are chosen for their high efficiency, milder reaction conditions, and more environmentally benign profiles compared to traditional approaches.

| Method | Desulfurizing Agent | Base | Solvent | Typical Yield (%) | Key Advantages |

| Method 1: Boc₂O-Mediated Synthesis | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 90-98 | High yields, volatile byproducts simplifying workup, mild reaction conditions.[5][7][8] |

| Method 2: Persulfate-Mediated Synthesis | Sodium Persulfate (Na₂S₂O₈) | Sodium Hydroxide (NaOH) | Water | 85-95 | Green chemistry approach using water as a solvent, good yields, broad functional group tolerance.[9] |

Reaction Mechanism

The reaction proceeds via a two-stage mechanism. First, the nucleophilic primary amine attacks the electrophilic carbon of carbon disulfide, followed by deprotonation by a base to form the dithiocarbamate salt. In the second stage, the desulfurizing agent facilitates the elimination of a sulfur-containing byproduct to form the isothiocyanate.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H11NS | CID 138225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]